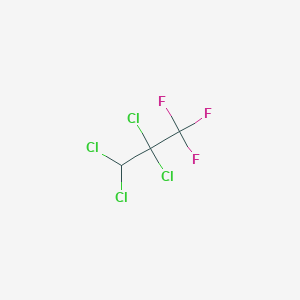
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
描述
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane: is an organosilicon compound with the molecular formula C12H22Si . This compound is notable for its unique structure, which includes a cyclopentadienyl ring substituted with four methyl groups and a trimethylsilyl group. It is used in various chemical syntheses and research applications due to its reactivity and stability.
作用机制
Mode of Action
It is known that the compound may be used for the synthesis of aryl/heteroarylpiperazine derivatives
Biochemical Pathways
The compound’s potential role in the synthesis of aryl/heteroarylpiperazine derivatives suggests it may influence pathways related to these derivatives . More research is needed to fully understand the biochemical pathways affected by this compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane typically involves the reaction of tetramethylcyclopentadiene with trimethylchlorosilane in the presence of a base such as sodium hydride . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity .
化学反应分析
Types of Reactions: Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Substitution: Reagents such as or in the presence of a base.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride .
Major Products: The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .
科学研究应用
Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is used in several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: It is used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
相似化合物的比较
- Trimethylsilyl cyclopentadiene
- Tetramethylcyclopentadiene
- Chlorodimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
Comparison: Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane is unique due to its specific substitution pattern on the cyclopentadienyl ring and the presence of the trimethylsilyl group. This structure imparts distinct reactivity and stability compared to other similar compounds, making it valuable in specialized chemical syntheses and research applications .
属性
IUPAC Name |
trimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Si/c1-8-9(2)11(4)12(10(8)3)13(5,6)7/h12H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUUNIUMKJTBJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1[Si](C)(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392642 | |
| Record name | Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134695-74-2 | |
| Record name | Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)




